Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate
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Overview
Description
Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a methyl ester group, a phenyl group, and an isoxazole ring fused to a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Formation of the Pyridine Ring: The pyridine ring can be constructed via a condensation reaction between a suitable aldehyde and an amine.
Coupling of the Isoxazole and Pyridine Rings: The isoxazole and pyridine rings are then coupled together through a palladium-catalyzed cross-coupling reaction.
Introduction of the Methyl Ester Group: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug design, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate can be compared with other similar compounds, such as:
Linifanib: A similar compound with a phenylisoxazole structure, used as an FLT3 inhibitor for the treatment of acute myeloid leukemia.
Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar heterocyclic structures, studied for their potential as TRK inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical reactivity.
Biological Activity
Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and related research findings.
Structural Characteristics
The molecular formula of this compound is C18H20N2O3 with a molecular weight of approximately 353.4 g/mol. The compound features a methyl group, a phenyl ring, and a propanoate moiety, which contribute to its diverse reactivity and potential applications in drug development.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly:
- Anticancer Properties : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives of isoxazolo[5,4-b]pyridine have demonstrated significant cytotoxic effects in vitro and in vivo against human cancer cell lines .
- Antimicrobial Activity : The compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that structurally related compounds exhibit moderate activity against pathogenic bacteria and fungi, indicating potential for therapeutic use in infectious diseases .
The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors involved in disease pathways. Molecular docking studies suggest that the compound may bind effectively to key enzymes associated with bacterial resistance mechanisms, enhancing its potential as an antimicrobial agent .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Isoxazole Ring : The initial step involves the synthesis of the isoxazole ring from appropriate precursors.
- Amide Bond Formation : The coupling of the isoxazole derivative with propanoic acid derivatives forms the desired amide bond.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography to achieve the desired purity.
Anticancer Activity
A study evaluating various isoxazolo[5,4-b]pyridine derivatives reported that certain compounds exhibited potent inhibitory effects against cancer cell lines. For example, compound 1a showed significant cytotoxicity both in vitro and in vivo against EAC-bearing mice models . This suggests that this compound could be further explored for its anticancer potential.
Antimicrobial Studies
In vitro assessments revealed that related compounds displayed varying degrees of antimicrobial activity. For instance:
Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Escherichia coli | 0.21 μM |
Compound B | Pseudomonas aeruginosa | 0.25 μM |
Compound C | Candida species | Moderate activity |
These findings indicate that this compound may exhibit similar antimicrobial properties due to its structural features .
Properties
Molecular Formula |
C18H17N3O4 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
methyl 3-[(3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C18H17N3O4/c1-11-16-13(17(23)19-9-8-15(22)24-2)10-14(20-18(16)25-21-11)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,19,23) |
InChI Key |
MOQMHXPZTJJUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
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